molecular formula C13H11NO B1202624 (R)-(-)-1-(1-Naphthyl)ethyl isocyanate CAS No. 42340-98-7

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Cat. No. B1202624
CAS RN: 42340-98-7
M. Wt: 197.23 g/mol
InChI Key: GONOHGQPZFXJOJ-SNVBAGLBSA-N
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Description

®-(-)-1-(1-Naphthyl)ethyl isocyanate is a chemical compound with the following properties:



  • Linear Formula : C<sub>10</sub>H<sub>7</sub>CH(CH<sub>3</sub>)NCO

  • CAS Number : 42340-98-7

  • Molecular Weight : 197.23 g/mol

  • Optical Activity : [α]20/D = -45° (measured in toluene)

  • Refractive Index : n<sub>20/D</sub> = 1.604 (literature value)

  • Boiling Point : 106-108 °C at 0.16 mmHg (literature value)

  • Density : 1.118 g/mL at 25 °C (literature value)



Synthesis Analysis

The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isocyanate involves specific chemical reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. However, further research in scientific literature may provide insights into its synthesis.



Molecular Structure Analysis

The molecular structure of ®-(-)-1-(1-Naphthyl)ethyl isocyanate consists of a naphthyl group attached to an ethyl isocyanate moiety. The chiral center results in the ®-configuration.



Chemical Reactions Analysis

®-(-)-1-(1-Naphthyl)ethyl isocyanate can participate in various chemical reactions, including:



  • Isocyanate Reactions : It can react with nucleophiles (such as amines or alcohols) to form ureas or carbamates.

  • Cyclization Reactions : The naphthyl group can undergo cyclization reactions under appropriate conditions.



Physical And Chemical Properties Analysis


  • Optical Purity : Enantiomeric excess (ee) is approximately 95% (determined by gas chromatography).

  • Solubility : Soluble in organic solvents.

  • Stability : Store under inert gas due to sensitivity to moisture and heat.


Scientific Research Applications

  • Separation of Secondary Alcohol Enantiomers : This compound has been used in pre-column derivatization for the separation of secondary alcohol enantiomers using supercritical fluid chromatography (Sakaki & Hirata, 1991).

  • Lewis Acid Catalysed Preparation of Carbamates and Sulphonylureas : It serves as a reagent in Lewis acid catalyzed reactions for the preparation of carbamates and sulphonylureas, and in the determination of enantiomeric purity of chiral alcohols (Irie et al., 1989).

  • Stereochemistry of Base-Catalyzed Ring Opening : Used in determining the stereochemistry of base-catalyzed ring openings in certain organic compounds (Uznański et al., 1992).

  • Structural Reinforcement of Supramolecular Gels : This compound has applications in the structural reinforcement of urea-based chiral supramolecular gels (Piana et al., 2015).

  • Chromatographic Resolution of Chiral Diacylglycerol Derivatives : It has been used for the chromatographic resolution of chiral diacylglycerol derivatives (Laakso & Christie, 1990).

  • HPLC Assay of Acebutolol : Used in high-performance liquid chromatographic techniques for the separation of R- and S-acebutolol in human plasma and urine (Piquette-Miller et al., 1990).

  • Conformational Studies by Dynamic Nuclear Magnetic Resonance : Utilized in studies involving dynamic nuclear magnetic resonance for stereochemical analysis (Casarini et al., 1997).

  • Regioselective Synthesis of Naphthylethylcarbamoyl-beta-Cyclodextrins : Involved in the regioselective synthesis and characterization of naphthylethylcarbamoyl-beta-cyclodextrins (Gahm et al., 1993).

  • Determination of Enantiomeric Purity by NMR : Used as a reagent for the determination of enantiomeric purity of chiral amines by NMR (Ju et al., 2000).

  • Determination of Isocyanates and Amines in Air : Applied in methods for determining isocyanates and amines in the air, particularly in the context of thermal degradation of polyurethane (Tinnerberg et al., 1997).

Safety And Hazards


  • Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause respiratory irritation), H335 (May cause respiratory irritation).

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Personal Protective Equipment : Use N95 dust masks, eyeshields, and gloves when handling.


Future Directions

Research on ®-(-)-1-(1-Naphthyl)ethyl isocyanate could explore its applications in asymmetric synthesis, drug development, or material science. Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.


Please note that this analysis is based on available literature, and further studies may provide additional insights. For a more detailed understanding, consult relevant scientific papers and databases1234.


properties

IUPAC Name

1-[(1R)-1-isocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOHGQPZFXJOJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195155
Record name 1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

CAS RN

42340-98-7
Record name (R)-(-)-1-(1-Naphthyl)ethyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42340-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthyl)ethyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042340987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(-)-1-(1-naphthyl)ethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
J Otera, Y Fujita, T Sato - Synlett, 1995 - hero.epa.gov
Chiral alcohols are smoothly transformed to the corresponding (R)-N-[1-(1-naphthyl) ethyl] carbamates by treating with (R)-1-(1-naphthyl) ethyl isocyanate in the presence of …
Number of citations: 11 hero.epa.gov
F Piana, M Facciotti, G Pileio, JR Hiscock… - RSC …, 2015 - pubs.rsc.org
Six urea-based supramolecular gels have been obtained in situ by mixing either (R)-(−)-1-(1-naphthyl)ethyl isocyanate or (±)-1-(1-naphthyl)ethyl isocyanate with various amines. This …
Number of citations: 17 pubs.rsc.org
FD Antia - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(R)‐(−) [ 42340‐98‐7 ] C 13 H 11 NO (MW 197.25) InChI = 1S/C13H11NO/c1‐10(14‐9‐15)12‐8‐4‐6‐11‐5‐2‐3‐7‐13(11)12/h2‐8,10H,1H3/t10‐/m0/s1 InChIKey = GONOHGQPZFXJOJ…
Number of citations: 0 onlinelibrary.wiley.com
K Sakaki, H Hirata - Journal of Chromatography A, 1991 - Elsevier
Secondary alcohol enantiomers were separated using pre-column derivatization with (R)-(−)-1-(1-naphthyl)ethyl isocyanate and supercritical fluid chromatography. The …
Number of citations: 14 www.sciencedirect.com
R Verbesselt, A Zugravu, TB Tjandramaga… - … of Chromatography B …, 1996 - Elsevier
A method has been developed for the determination of total celiprolol (sum of enantiomers) or the enantiomers (R)-celiprolol and (S)-celiprolol in plasma by high-performance liquid …
Number of citations: 13 www.sciencedirect.com
DW Robertson, JH Krushinski, RW Fuller… - Journal of medicinal …, 1988 - ACS Publications
Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the …
Number of citations: 194 pubs.acs.org
N Tada, H Fujita, Y Ando - Journal of the American Oil …, 2014 - Wiley Online Library
This paper presents a convenient method for the preparation of reference standards for high‐performance liquid chromatography (HPLC) used in stereospecific analysis of triacyl‐sn‐…
Number of citations: 3 aocs.onlinelibrary.wiley.com
N Unceta, S Barrondo, IR de Azúa… - … of Chromatography B, 2007 - Elsevier
Fluoxetine (FLX) and norfluoxetine (NFLX) racemic mixtures were determined by reversed-phase liquid chromatography with fluorescence detection (λ exc =227nm, λ em =305nm). The …
Number of citations: 67 www.sciencedirect.com
D Zhong, R Chen, H Fieger-Büschges, H Blume - Die Pharmazie, 1997 - europepmc.org
A sensitive (10.0 ng/ml) and stereoselective HPLC method for analysis of S (-)-and R (+)-diprafenone in human plasma has been developed. The assay is based on derivatization with …
Number of citations: 6 europepmc.org
S Millán, MA Goicolea, A Sánchez… - Biomedical …, 2008 - Wiley Online Library
A rapid and sensitive HPLC enantioselective method with fluorescence detection was developed to determine (−)‐(R) and (+)‐(S) enantiomers of the metabolites of citalopram, demethyl…

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